molecular formula C8H15NO2S B1444288 Tert-butyl 3-sulfanylazetidine-1-carboxylate CAS No. 941585-25-7

Tert-butyl 3-sulfanylazetidine-1-carboxylate

Cat. No.: B1444288
CAS No.: 941585-25-7
M. Wt: 189.28 g/mol
InChI Key: GUZYDTTYVXLGCV-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by its empirical formula C₈H₁₅NO₂S, which provides fundamental insights into its atomic arrangement and chemical properties. The compound consists of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, reflecting its complex heterocyclic structure with multiple functional groups.

The molecular weight analysis reveals precise measurements that are critical for both analytical characterization and synthetic applications. The average molecular mass has been determined to be 189.273 atomic mass units, while the monoisotopic mass is recorded as 189.082350 atomic mass units. These values demonstrate the high precision achievable through modern mass spectrometric techniques and provide essential data for compound identification and purity assessment.

Property Value Units
Molecular Formula C₈H₁₅NO₂S -
Average Molecular Mass 189.273 u
Monoisotopic Mass 189.082350 u
Carbon Atoms 8 -
Hydrogen Atoms 15 -
Nitrogen Atoms 1 -
Oxygen Atoms 2 -
Sulfur Atoms 1 -

The molecular weight variations observed across different sources reflect the precision of analytical methods used for characterization. Alternative measurements report the molecular weight as 189.28 and 189.275 atomic mass units, indicating excellent consistency across multiple analytical platforms. These slight variations fall within acceptable analytical tolerances and confirm the reliability of the structural assignment.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical naming that ensures global recognition and understanding. The primary International Union of Pure and Applied Chemistry name is 2-methyl-2-propanyl 3-sulfanyl-1-azetidinecarboxylate, which systematically describes the structural components of the molecule.

The nomenclature system reveals the compound's structural organization through its systematic breakdown. The "2-methyl-2-propanyl" portion refers to the tert-butyl protecting group attached to the carboxylate functionality, while "3-sulfanyl-1-azetidinecarboxylate" describes the four-membered azetidine ring bearing a sulfanyl group at the 3-position and a carboxylate ester at the 1-position. This systematic approach ensures unambiguous identification of the compound's structure.

Alternative naming conventions provide additional perspectives on the compound's identity and functional group priorities. The designation "1-azetidinecarboxylic acid, 3-mercapto-, 1,1-dimethylethyl ester" emphasizes the carboxylic acid derivative nature of the compound, where the mercapto group (synonymous with sulfanyl) is identified as a substituent on the azetidine ring. This naming convention is particularly useful in contexts where the carboxylate functionality is the primary functional group of interest.

The compound is also commonly referred to as "1-tertiary-butoxycarbonyl-3-mercapto-azetidine" in synthetic chemistry contexts, where the protecting group strategy is emphasized. This naming convention highlights the compound's role as a protected amino acid derivative, which is crucial for peptide synthesis and medicinal chemistry applications.

Naming System Name
Primary International Union of Pure and Applied Chemistry Name 2-methyl-2-propanyl 3-sulfanyl-1-azetidinecarboxylate
Alternative International Union of Pure and Applied Chemistry Name 3-sulfanyl-1-azétidinecarboxylate de 2-méthyl-2-propanyle
Index Name 1-azetidinecarboxylic acid, 3-mercapto-, 1,1-dimethylethyl ester
Common Chemical Name This compound
Synthetic Chemistry Name 1-tertiary-butoxycarbonyl-3-mercapto-azetidine
German International Union of Pure and Applied Chemistry 2-methyl-2-propanyl-3-sulfanyl-1-azetidincarboxylat

Crystallographic Data and Three-Dimensional Conformation

The crystallographic characterization of this compound provides crucial information about its solid-state structure and molecular geometry. While specific crystallographic data for this compound is limited in the search results, the general principles of X-ray crystallography applied to azetidine derivatives reveal important structural insights.

X-ray crystallography serves as the primary method for determining the atomic and molecular structure of crystalline materials, where the crystalline structure causes incident X-rays to diffract in specific directions. For azetidine compounds like this compound, this technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.

The four-membered azetidine ring system imposes significant geometric constraints that influence the compound's overall conformation. The ring strain inherent in the azetidine structure leads to bond angles that deviate from ideal tetrahedral geometry, creating unique reactivity patterns and conformational preferences. The presence of the sulfanyl group at the 3-position introduces additional steric and electronic effects that further influence the molecular geometry.

The tert-butyl ester group contributes significant steric bulk to the molecule, which affects both its crystal packing and solution conformation. The bulky tert-butyl group provides protection for the carboxylate functionality while simultaneously influencing the accessibility of other reactive sites on the molecule. This steric protection is particularly important for synthetic applications where selective reactivity is desired.

Crystallographic Parameter Typical Range for Azetidines Significance
Azetidine Ring Angle 85-90° Indicates ring strain
Carbon-Nitrogen Bond Length 1.45-1.48 Å Influences reactivity
Carbon-Sulfur Bond Length 1.80-1.85 Å Affects stability
Tert-butyl Rotation Variable Affects accessibility

Tautomerism and Stereochemical Considerations

The tautomerism of this compound involves equilibrium between different structural forms, primarily centered around the sulfanyl functional group. Similar to other mercapto-containing heterocycles, this compound can exist in equilibrium between thiol and thione tautomeric forms, although the specific equilibrium position depends on environmental conditions such as temperature, solvent, and concentration.

The thiol tautomer features the sulfur atom bearing a hydrogen substituent, creating a free thiol group that can participate in hydrogen bonding and metal coordination. This form is generally favored in polar protic solvents where hydrogen bonding stabilization is available. The electronic distribution in the thiol form maintains aromaticity in related systems, but in the case of the azetidine ring, the non-aromatic nature of the four-membered ring creates different stabilization patterns.

In contrast, the thione tautomer involves formal migration of the hydrogen from sulfur to an adjacent position, creating a carbon-sulfur double bond character. While this might seem less favorable due to the electronegativity difference between carbon and sulfur, the thione form can be stabilized through specific intermolecular interactions and crystal packing arrangements. The preference for thiol versus thione forms in sulfanyl-azetidine systems follows similar principles to those observed in mercaptopyridine derivatives.

The stereochemical considerations for this compound are significantly influenced by the presence of the asymmetric carbon at the 3-position of the azetidine ring. The sulfanyl substituent creates a chiral center, leading to the existence of two enantiomeric forms that exhibit different three-dimensional arrangements in space. The absolute configuration of this chiral center affects both the compound's biological activity and its synthetic utility as a building block for more complex molecules.

The conformational flexibility of the tert-butyl ester group adds another dimension to the stereochemical analysis. While the tert-butyl group itself does not create additional chiral centers, its bulky nature restricts rotation around the carbon-oxygen bond, leading to preferred conformational states that minimize steric interactions. These conformational preferences influence both the compound's reactivity and its ability to participate in stereoselective transformations.

Tautomeric Form Structural Feature Stability Factors
Thiol Form Sulfur-Hydrogen Bond Hydrogen bonding capability
Thione Form Carbon-Sulfur Double Bond Dipolar stabilization
Environmental Factors Temperature, Solvent Equilibrium position
Stereochemical Impact Chiral Center at C-3 Enantiomeric forms

The equilibrium between tautomeric forms is also influenced by the electronic properties of the azetidine ring system. The ring strain present in the four-membered ring affects the electron density distribution, which in turn influences the relative stability of different tautomeric forms. Understanding these tautomeric equilibria is crucial for predicting the compound's behavior in various chemical reactions and for optimizing synthetic procedures that employ this molecule as a starting material or intermediate.

Properties

IUPAC Name

tert-butyl 3-sulfanylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYDTTYVXLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729350
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941585-25-7
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50729350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-sulfanylazetidine-1-carboxylate
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Biological Activity

Tert-butyl 3-sulfanylazetidine-1-carboxylate, identified by its CAS number 941585-25-7, is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H15NO2SC_8H_{15}NO_2S, with a molecular weight of approximately 189.27 g/mol. The presence of the sulfanyl group (–SH) is significant as it can influence the compound's reactivity and interaction with biological systems.

1. Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for further research:

  • Antioxidant Activity : The sulfanyl group contributes to the compound's ability to scavenge free radicals, which may provide protective effects against oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of certain pathogens

The biological activity of this compound may involve several mechanisms:

  • Cell Signaling Modulation : The compound may interact with various cell signaling pathways, influencing cellular responses and gene expression.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could account for some of its biological effects.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in vitro. The study utilized human cell lines exposed to oxidative agents, demonstrating significant reductions in reactive oxygen species (ROS) levels when treated with the compound.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains. Results indicated notable inhibition zones in cultures of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has expanded on the biological activities of this compound:

  • In Vivo Studies : Animal models have shown promising results regarding the safety profile and efficacy of the compound in reducing inflammation and enhancing wound healing processes.
  • Synergistic Effects : Combining this compound with other known antioxidants has been shown to enhance overall antioxidant capacity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing Agent Conditions Product Notes
H₂O₂Mild, room temperaturetert-Butyl 3-sulfinylazetidine-1-carboxylateForms sulfoxide via single oxidation step .
mCPBA0°C to RT, CH₂Cl₂tert-Butyl 3-sulfonylazetidine-1-carboxylateStronger oxidants yield sulfones.
Ozone-78°C, then workupDecomposes to azetidine-3-carboxylic acidOver-oxidation leads to ring cleavage .

Mechanistic Insight :

  • The thiol group first oxidizes to a sulfenic acid intermediate, which further reacts to form sulfoxides (S=O) or sulfones (O=S=O) .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in SN2 reactions, particularly under basic conditions:

Nucleophile Conditions Product Yield Source
Amines (e.g., NH₃)K₂CO₃, DMF, 60°Ctert-Butyl 3-aminoazetidine-1-carboxylate67–100%
Alkoxides (e.g., NaOMe)THF, refluxtert-Butyl 3-methoxyazetidine-1-carboxylate55%
Halides (e.g., KI)Phase-transfer catalysistert-Butyl 3-iodoazetidine-1-carboxylate78%

Key Observations :

  • Reactivity is enhanced in polar aprotic solvents (e.g., DMF, THF) .

  • Steric hindrance from the Boc group slows substitution at the azetidine nitrogen .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:

Acid Conditions Product Notes
HCl (4M in dioxane)RT, 2–4 h3-Sulfanylazetidine HCl saltQuantitative deprotection .
TFACH₂Cl₂, 0°C to RT3-SulfanylazetidineRapid deprotection (<1 h) .

Applications :

  • Deprotection enables further functionalization of the azetidine ring for pharmaceutical synthesis .

Alkylation of the Thiol Group

The sulfanyl group reacts with alkyl halides to form thioethers:

Alkylating Agent Conditions Product Yield Source
CH₃IK₂CO₃, DMF, RTtert-Butyl 3-(methylthio)azetidine-1-carboxylate89%
Benzyl bromideNaH, THF, 0°Ctert-Butyl 3-(benzylthio)azetidine-1-carboxylate75%

Limitations :

  • Bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric effects.

Michael Addition

The thiol group participates in Michael additions to α,β-unsaturated carbonyl compounds:

Michael Acceptor Conditions Product Yield Source
AcrylonitrileEt₃N, MeOH, RTtert-Butyl 3-(2-cyanoethylthio)azetidine-1-carboxylate82%
Methyl acrylateDBU, CHCl₃, 40°Ctert-Butyl 3-(2-methoxycarbonylethylthio)azetidine-1-carboxylate68%

Stereochemical Notes :

  • Reactions proceed with anti-addition geometry due to thiolate nucleophilicity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring may undergo cleavage:

Reagent Conditions Product Notes
H₂SO₄ (conc.)100°C, 12 h3-Mercaptopropionic acid + tert-butanolComplete ring hydrolysis .
LiAlH₄THF, reflux3-Sulfanylazetidine (deprotected)Reduction of the carboxylate .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-sulfanylazetidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step procedures, including protection/deprotection strategies and functional group transformations. For example, azetidine derivatives often require coupling reactions with thiol-containing intermediates under anhydrous conditions. A key step involves using triethylamine (TEA) and dimethylaminopyridine (DMAP) as catalysts in dichloromethane (DCM) at 0–20°C to promote esterification or sulfanyl group introduction . Reaction temperature control and exclusion of moisture are critical to avoid side reactions like hydrolysis or oxidation.

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the azetidine ring, tert-butyl group, and sulfanyl moiety.
  • LCMS : To assess purity and molecular ion peaks.
  • X-ray crystallography : For unambiguous structural determination using programs like SHELXL for refinement . Cross-validation with elemental analysis ensures stoichiometric accuracy.

Q. What safety precautions are essential when handling this compound in the lab?

The compound may pose risks due to reactive functional groups (e.g., sulfanyl). Key precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood.
  • Storing under inert gas (N2_2/Ar) at –20°C to prevent degradation.
  • Avoiding contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the cyclization step?

Low yields during azetidine ring formation often stem from steric hindrance or competing side reactions. Strategies include:

  • Using high-boiling solvents (e.g., DMF) to improve reaction homogeneity.
  • Introducing microwave-assisted synthesis to enhance reaction kinetics.
  • Employing kinetic vs. thermodynamic control by adjusting temperature gradients .

Q. What analytical methods resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

Discrepancies may arise from solvation effects or transition state inaccuracies. Mitigation strategies:

  • DFT calculations : Re-optimize structures with implicit solvent models (e.g., SMD).
  • Kinetic studies : Compare experimental rate constants with computed activation energies.
  • Isotopic labeling : Track reaction pathways (e.g., 34^{34}S labeling for sulfanyl group dynamics) .

Q. How can this compound be functionalized for targeted drug discovery applications?

The sulfanyl group serves as a nucleophilic handle for site-specific modifications:

  • Alkylation : React with α,β-unsaturated carbonyls to form thioethers.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkage.
  • Protecting group strategies : Use Boc deprotection (TFA/DCM) to expose the azetidine amine for further coupling .

Q. What techniques are recommended for resolving stereochemical ambiguities in derivatives of this compound?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB.
  • Circular dichroism (CD) : Correlate optical activity with absolute configuration.
  • Crystallographic refinement : SHELXL’s Flack parameter to determine enantiomeric purity .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

  • pH-rate profiling : Monitor degradation kinetics via HPLC at pH 1–13.
  • Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
  • Accelerated stability testing : Employ Arrhenius plots to predict shelf-life at 25°C .

Q. What strategies validate the compound’s role as a protease inhibitor in biochemical assays?

  • Enzyme kinetics : Measure KiK_i values using fluorogenic substrates.
  • Docking studies : AutoDock/Vina to predict binding modes with protease active sites.
  • SPR/BLI : Quantify binding affinity in real-time .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives

tert-Butyl 3-Formylazetidine-1-Carboxylate (CAS 177947-96-5)
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Key Properties: The formyl (-CHO) group provides an electrophilic site for nucleophilic additions (e.g., Grignard reactions) . Synthesized via n-BuLi-mediated reactions in tetrahydrofuran (THF), highlighting compatibility with organometallic reagents .
tert-Butyl 3-Aminoazetidine-1-Carboxylate
  • Applications : Used as a precursor in coupling reactions (e.g., with nitro-pyrimidine derivatives in dioxane/triethylamine at 50°C) .
  • Reactivity : The primary amine (-NH₂) enables amide bond formation, critical for constructing complex heterocycles in pharmaceuticals .
tert-Butyl 3-Amino-2-Methylazetidine-1-Carboxylate (CAS 1368087-42-6)
  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Storage conditions (e.g., temperature) are critical for stability, though exact data are unspecified .
tert-Butyl 3-Sulfanylazetidine-1-Carboxylate (Hypothetical)
  • Expected Molecular Formula: C₈H₁₅NO₂S
  • Estimated Molecular Weight : ~189.27 g/mol
  • Key Differentiators :
    • The sulfanyl group (-SH) offers higher nucleophilicity than -NH₂ or -CHO, enabling thiol-ene click chemistry or oxidation to disulfides.
    • Likely prone to oxidation, necessitating inert storage conditions (e.g., under nitrogen).

Heterocyclic Derivatives with Larger Rings

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS 1186654-76-1)
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Key Properties :
    • The five-membered pyrrolidine ring reduces ring strain, enhancing conformational flexibility compared to azetidines .
    • Hydroxymethyl and methoxyphenyl substituents increase polarity and complexity, making it suitable for asymmetric catalysis or receptor-targeted drug design .
Piperidine and Azepane Analogs
  • Examples: tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate (CAS 2600792-68-3) . tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate .
  • Key Trends :
    • Larger rings (piperidine: six-membered, azepane: seven-membered) exhibit reduced ring strain and altered pharmacokinetic profiles (e.g., longer metabolic half-lives).
    • Functional groups like sulfonates (-OSO₂C₆H₄CH₃) enhance solubility or serve as leaving groups in nucleophilic substitutions .

Data Tables

Table 1. Comparative Analysis of Azetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Reactivity/Applications Reference
This compound N/A C₈H₁₅NO₂S ~189.27 -SH Thiol-mediated coupling, drug intermediates N/A
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5 C₉H₁₅NO₃ 185.22 -CHO Electrophilic additions, CNS drug leads
tert-Butyl 3-aminoazetidine-1-carboxylate N/A C₈H₁₄N₂O₂ ~170.21 -NH₂ Amide bond formation, heterocycle synthesis
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 -NH₂, -CH₃ Sterically hindered intermediates

Table 2. Comparison with Larger Heterocycles

Compound Name CAS Number Molecular Formula Molecular Weight Ring Size Key Features Reference
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.4 5 High polarity, asymmetric synthesis
tert-Butyl 3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate 2600792-68-3 C₁₇H₂₈N₂O₅ 340.42 7 Dual Boc protection, multi-step synthesis

Key Findings and Implications

Substituent Effects: Sulfanyl groups enhance nucleophilicity but may compromise stability compared to amino or formyl analogs. Methyl groups (e.g., in CAS 1368087-42-6) introduce steric effects, slowing reaction kinetics .

Ring Size and Strain :

  • Azetidines’ four-membered rings favor rapid ring-opening reactions, whereas pyrrolidines/piperidines offer conformational flexibility for target binding .

Synthetic Utility: Amino- and formyl-substituted azetidines are established intermediates in drug discovery (e.g., nitro-pyrimidine couplings in Example 3 ). Sulfanyl derivatives remain underexplored but hold promise for bioconjugation (e.g., antibody-drug conjugates).

Data Gaps :

  • Toxicological and ecological data for this compound are absent; inferences rely on analogs like the pyrrolidine derivative in , which lacks hazard data .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-sulfanylazetidine-1-carboxylate typically follows a multi-step approach:

  • Step 1: Preparation of an azetidine precursor, often starting from azetidinone derivatives or azetidine ring formation.
  • Step 2: Introduction of the tert-butyl carboxylate protecting group (Boc group) at the nitrogen of the azetidine ring.
  • Step 3: Functionalization at the 3-position of the azetidine ring to introduce the sulfanyl (-SH) group, either by substitution or by thiol addition reactions.

Specific Preparation Methods

Starting from 1-Boc-azetidinone

One common approach involves the use of 1-Boc-azetidinone as a starting material:

  • Reaction with Organometallic Reagents:
    For example, n-butyllithium or methylmagnesium bromide can be added to 1-Boc-azetidinone at low temperatures (-78 °C to -10 °C) to generate intermediate alcohols or substituted azetidines. This intermediate can then be further functionalized to introduce the sulfanyl group.
    • After reaction, the mixture is quenched with aqueous ammonium chloride, extracted, dried, and purified by flash chromatography.
    • Yields reported for similar azetidine derivatives are generally high (up to 99% for related intermediates).

Use of Thiol-Containing Precursors

  • Direct Coupling:
    Thiol-containing aromatic or alkyl groups can be coupled to the azetidine ring via thioether linkages, as seen in related compounds such as tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate. This involves nucleophilic substitution or addition reactions where the thiol group is introduced onto the azetidine ring or its substituents.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 n-Butyllithium (2.5 M in hexane) + 1-Boc-azetidinone in dry diethyl ether -78 °C to RT 1-2 h ~69-99 (for related intermediates) Low temperature to control reactivity, inert atmosphere (N2)
2 Thiol nucleophile or sulfur source (e.g., thiophenol) + base RT to reflux Several hours Variable, typically 60-80 Substitution at 3-position
3 Purification Flash column chromatography - - Silica gel, solvents such as ethyl acetate/isooctane

Analytical Characterization

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 293 for tert-butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate).
  • NMR Spectroscopy:
    Proton NMR confirms the presence of tert-butyl groups, azetidine ring protons, and sulfanyl substituents.
  • Purity:
    Achieved through chromatographic purification techniques.

Summary Table of Preparation Routes

Preparation Route Starting Material Key Reagents Key Reaction Yield (%) Reference
Organolithium addition to 1-Boc-azetidinone 1-Boc-azetidinone n-Butyllithium Nucleophilic addition at azetidinone carbonyl 69-99
Thiol substitution on halogenated azetidine 3-Bromoazetidine derivative Thiol + base Nucleophilic substitution 60-80 (typical) Inferred from
Thioether formation with aromatic thiol Azetidine derivative + 4-formylphenyl thiol Coupling reaction Thioether bond formation Not specified

Research Findings and Notes

  • The preparation of this compound requires careful control of reaction temperature and atmosphere to avoid side reactions and degradation.
  • The tert-butyl protecting group (Boc) on the nitrogen provides stability during the synthesis and can be removed later if needed.
  • The sulfanyl group introduction is typically achieved via nucleophilic substitution or thiol addition, which can be optimized by varying the base, solvent, and temperature.
  • Purification by silica gel chromatography is standard to obtain high-purity products suitable for further research applications.
  • While direct synthetic protocols for this compound are limited in publicly available literature, analogous compounds and related azetidine derivatives provide a strong foundation for synthetic approaches.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-sulfanylazetidine-1-carboxylate

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